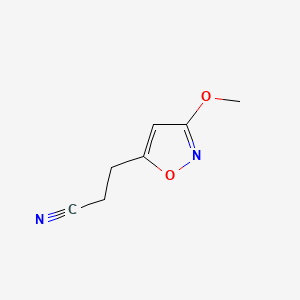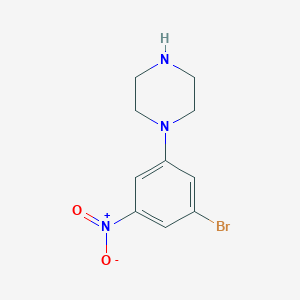
(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolidinone ring substituted with an amino group, a chloro-fluorophenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Substitution Reactions:
Amination: The amino group is introduced via reductive amination or other suitable amination techniques.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., elevated temperature, polar aprotic solvents).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Chemical Biology: It is employed in the design of chemical probes for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full pharmacological potential.
類似化合物との比較
Similar Compounds
- rac-(4R,5S)-4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride
- rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-2-one
Uniqueness
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse chemical modifications. Additionally, the chiral nature of the compound allows for stereoselective interactions with biological targets, making it a valuable molecule in drug discovery and development.
特性
分子式 |
C11H12ClFN2O |
|---|---|
分子量 |
242.68 g/mol |
IUPAC名 |
(4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1 |
InChIキー |
DWDALBJLKHZRND-GXSJLCMTSA-N |
異性体SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F |
正規SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


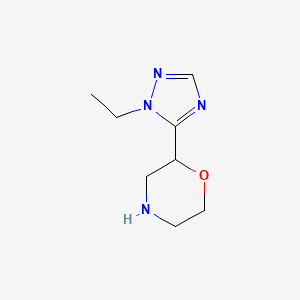
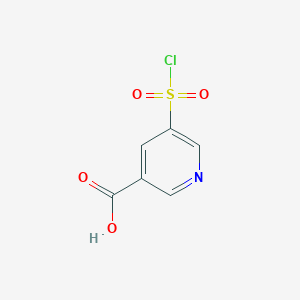
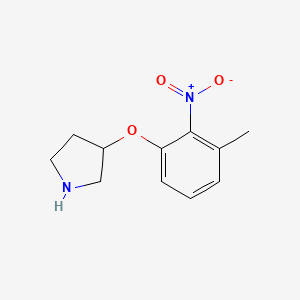

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
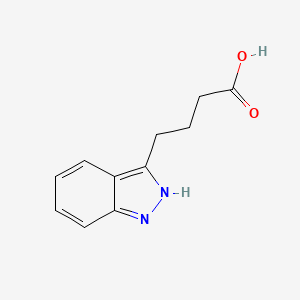


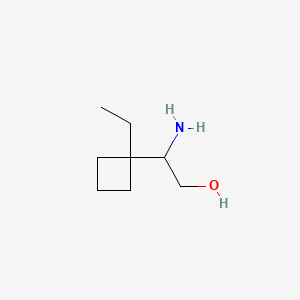
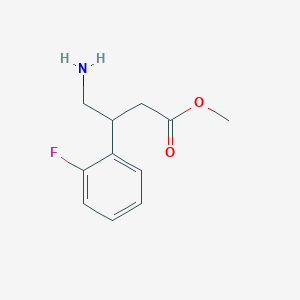
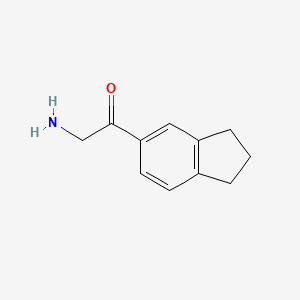
![3-[6-(Azetidine-3-sulfonyl)-1,3-benzothiazol-2-yl]-1-(2-chlorobenzoyl)urea,trifluoroaceticacid](/img/structure/B13614294.png)
